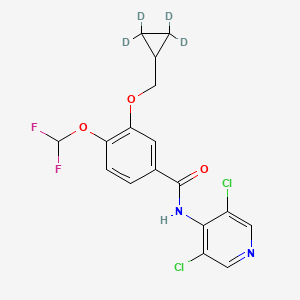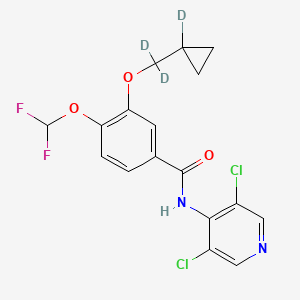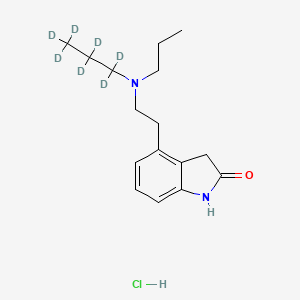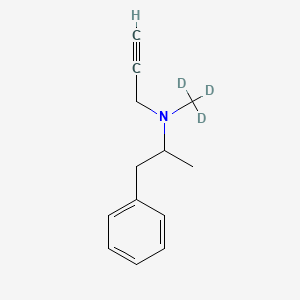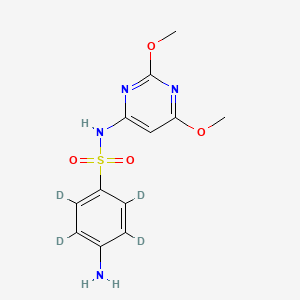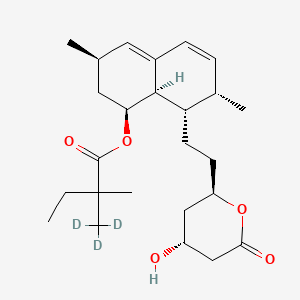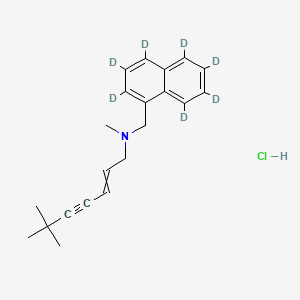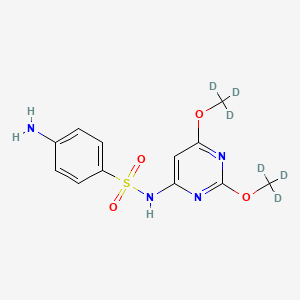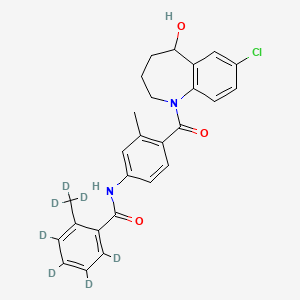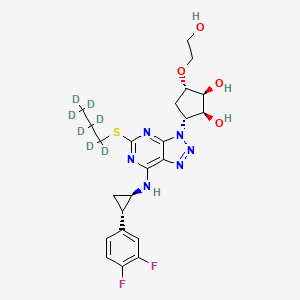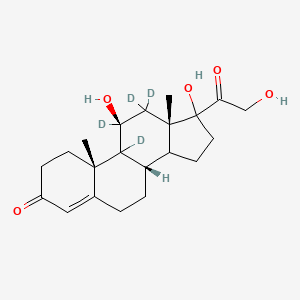
Cortisol-9,11,12,12-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrocortison-d4 ist eine deuterierte Form von Hydrocortison, einem Glucocorticoid-Hormon, das von der Nebennierenrinde produziert wird. Es wird als interner Standard für die Quantifizierung von Hydrocortison in verschiedenen analytischen Anwendungen verwendet, insbesondere in der Massenspektrometrie .
Wissenschaftliche Forschungsanwendungen
Hydrocortison-d4 wird in der wissenschaftlichen Forschung aufgrund seiner Stabilität und isotopen Markierung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:
Wirkmechanismus
Hydrocortison-d4 übt seine Wirkung aus, indem es die Wirkung von Hydrocortison nachahmt. Es bindet an Glucocorticoidrezeptoren im Zytoplasma und bildet einen Rezeptor-Liganden-Komplex, der in den Kern transloziert . Dieser Komplex bindet an Glucocorticoid-Response-Elemente in den Promotorregionen von Zielgenen, was zu Veränderungen der Genexpression führt . Die nachgeschalteten Effekte umfassen eine verminderte Vasodilatation und Permeabilität von Kapillaren, eine reduzierte Leukozytenmigration zu Entzündungsstellen und eine Modulation des Glukosestoffwechsels .
Wirkmechanismus
Target of Action
Cortisol-9,11,12,12-d4, also known as Hydrocortisone-D4, is the deuterated form of the glucocorticoid, cortisol . The primary targets of this compound are the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR) . These receptors are involved in a wide range of physiological processes, including immune response, metabolism, and stress response .
Mode of Action
This compound interacts with its targets, the MR and GR, by binding to these receptors with an approximately 6- to 10-fold greater affinity for MR . This binding triggers a cascade of events leading to the transcription of target genes and the production of proteins that mediate the effects of cortisol .
Biochemical Pathways
The action of this compound affects several biochemical pathways. One of the key pathways is the hypothalamic-pituitary-adrenal axis (HPA) stress response . In this pathway, cortisol production is increased during periods of stress, making it a major effector molecule .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to the wide range of physiological processes it influences. For instance, it plays a crucial role in the body’s response to stress, influencing mood, and behavior . It also has significant effects on metabolism, immune response, and inflammation .
Biochemische Analyse
Biochemical Properties
Cortisol-9,11,12,12-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, cortisol stimulates many copper enzymes (often to 50% of their total potential), including lysyl oxidase, an enzyme that cross-links collagen and elastin .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, cortisol production is increased during periods of stress, and it is a major effector molecule in the hypothalamic-pituitary-adrenal axis (HPA) stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an agonist at the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR), with an approximately 6- to 10-fold greater affinity for MR .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it plays a role in the synthesis of new glucose molecules in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Vorbereitungsmethoden
Hydrocortison-d4 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Einarbeitung von Deuteriumatomen in das Hydrocortisonmolekül beinhalten. Die synthetische Route beginnt typischerweise mit Hydrocortison, das Deuterium-Austauschreaktionen durchläuft, um bestimmte Wasserstoffatome durch Deuterium zu ersetzen . Die Reaktionsbedingungen beinhalten oft die Verwendung deuterierter Lösungsmittel und Katalysatoren, um den Austauschprozess zu erleichtern . Industrielle Produktionsmethoden für Hydrocortison-d4 ähneln denen, die für andere deuterierte Verbindungen verwendet werden, und beinhalten großtechnische Deuterium-Austauschreaktionen unter kontrollierten Bedingungen .
Analyse Chemischer Reaktionen
Hydrocortison-d4 durchläuft verschiedene chemische Reaktionen, die denen von Hydrocortison ähneln. Diese Reaktionen umfassen:
Substitution: Hydrocortison-d4 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen auf dem Molekül durch andere Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind deuterierte Analoga der entsprechenden Hydrocortisonderivate, wie z. B. Cortison-d4 und Tetrahydrocortison-d4 .
Vergleich Mit ähnlichen Verbindungen
Hydrocortison-d4 ist aufgrund seiner Deuterium-Markierung einzigartig, die eine erhöhte Stabilität bietet und eine präzise Quantifizierung in analytischen Anwendungen ermöglicht. Ähnliche Verbindungen umfassen:
Cortison-d4: Eine deuterierte Form von Cortison, die als interner Standard für die Cortisonquantifizierung verwendet wird.
Tetrahydrocortison-d4: Eine reduzierte Form von Hydrocortison-d4, die in Studien zum Hydrocortison-Metabolismus verwendet wird.
Prednison-d4: Eine deuterierte Form von Prednison, die in ähnlichen analytischen Anwendungen verwendet wird.
Diese Verbindungen teilen ähnliche chemische Eigenschaften, unterscheiden sich aber in ihren spezifischen Anwendungen und den Positionen der Deuterium-Markierung.
Eigenschaften
CAS-Nummer |
73565-87-4 |
|---|---|
Molekularformel |
C21H30O5 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(8R,9R,10R,13R,17R)-8,9-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16?,18+,19+,20-,21+/m1/s1/i14D,18D |
InChI-Schlüssel |
JYGXADMDTFJGBT-SSWZDPBISA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Isomerische SMILES |
[2H][C@]12CCC3=CC(=O)CC[C@@]3([C@@]1(C(C[C@@]4(C2CC[C@@]4(C(=O)CO)O)C)O)[2H])C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
73565-87-4 (unlabelled) |
Synonyme |
11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 (9,11,12,12-d4), 17-Hydroxycorticosterone-9,11,12,12-d4, 17-Hydroxycorticosterone-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-d4 (9,11,12,12-d4), Cortisol-9,11,12,12-d4, Deuterated cortisol, Deuterated hydrocortisone, Kendall′s compound F (9,11,12,12-d4), Reichstein′s substance M (9,11,12,12-d4) |
Tag |
Cortisone Impurities |
Herkunft des Produkts |
United States |
Q1: Why is Cortisol-9,11,12,12-d4 used in the analysis of cortisol?
A: this compound is a deuterated form of cortisol, meaning it has four hydrogen atoms replaced with deuterium atoms. This modification does not significantly alter its chemical behavior but makes it distinguishable from cortisol in mass spectrometry analysis. Therefore, it is used as an internal standard in analytical techniques like LC-MS/MS [, ]. Internal standards are crucial for accurate quantification as they correct for variations in sample preparation and instrument response.
Q2: How does the use of this compound improve the accuracy of cortisol measurements in complex matrices like sweat and urine?
A: Both sweat and urine contain numerous compounds that can interfere with the accurate detection and quantification of cortisol. By adding a known amount of this compound to the sample before analysis, researchers can account for any loss of cortisol during sample preparation or variation in ionization efficiency during mass spectrometry. This is because this compound will exhibit similar behavior to cortisol throughout the analytical process, allowing for a more accurate determination of the true cortisol concentration in the sample [, ].
- Li, J. et al. Quantification of cortisol in human eccrine sweat by liquid chromatography - tandem mass spectrometry. Biomed. Chromatogr. 30, 1295–1301 (2016).
- Soldin, O. P., Vieira-Brock, P., & Samuels, M. A simple liquid chromatography-tandem mass spectrometry method for urinary free cortisol analysis: suitable for routine purpose. Clin. Chem. Lab. Med. 48, 1433–1437 (2010).
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


